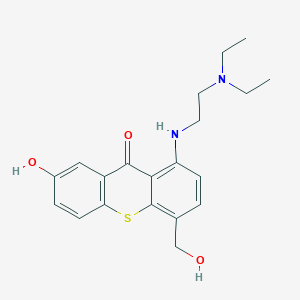
1-(2-Diethylaminoethylamino)-7-hydroxy-4-(hydroxymethyl)thioxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Diethylaminoethylamino)-7-hydroxy-4-(hydroxymethyl)thioxanthen-9-one is a thioxanthenone derivative known for its diverse applications in scientific research and medicine. This compound has been studied for its potential therapeutic properties, particularly in the treatment of parasitic infections.
Méthodes De Préparation
The synthesis of 1-(2-Diethylaminoethylamino)-7-hydroxy-4-(hydroxymethyl)thioxanthen-9-one involves several steps. One common synthetic route includes the reaction of thioxanthen-9-one with diethylaminoethylamine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
1-(2-Diethylaminoethylamino)-7-hydroxy-4-(hydroxymethyl)thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino or hydroxyl groups are replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(2-Diethylaminoethylamino)-7-hydroxy-4-(hydroxymethyl)thioxanthen-9-one has been extensively studied for its applications in various fields:
Mécanisme D'action
The mechanism of action of 1-(2-Diethylaminoethylamino)-7-hydroxy-4-(hydroxymethyl)thioxanthen-9-one involves its interaction with molecular targets in the parasite’s cells. It is believed to inhibit the function of certain enzymes and disrupt the parasite’s DNA, leading to its death. The compound’s effects on molecular pathways include inhibition of nucleic acid synthesis and interference with cellular metabolism .
Comparaison Avec Des Composés Similaires
1-(2-Diethylaminoethylamino)-7-hydroxy-4-(hydroxymethyl)thioxanthen-9-one can be compared with other thioxanthenone derivatives, such as lucanthone and hycanthone. These compounds share similar structures and mechanisms of action but differ in their toxicity profiles and therapeutic efficacy. For example:
Lucanthone: Another thioxanthenone derivative used as an antischistosomal agent, but with a different toxicity profile.
Hycanthone: A metabolite of lucanthone, also used for treating schistosomiasis but replaced by safer drugs due to its potential carcinogenicity
Propriétés
Numéro CAS |
86455-90-5 |
|---|---|
Formule moléculaire |
C20H24N2O3S |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
1-[2-(diethylamino)ethylamino]-7-hydroxy-4-(hydroxymethyl)thioxanthen-9-one |
InChI |
InChI=1S/C20H24N2O3S/c1-3-22(4-2)10-9-21-16-7-5-13(12-23)20-18(16)19(25)15-11-14(24)6-8-17(15)26-20/h5-8,11,21,23-24H,3-4,9-10,12H2,1-2H3 |
Clé InChI |
UOFBHISZBBMGRO-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNC1=C2C(=C(C=C1)CO)SC3=C(C2=O)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole](/img/structure/B14013569.png)
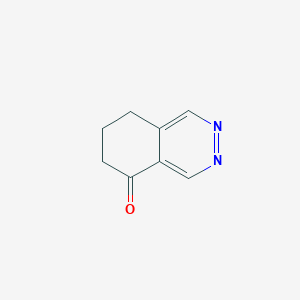
![1,4,7-Trioxaspiro[4.4]nonane](/img/structure/B14013585.png)

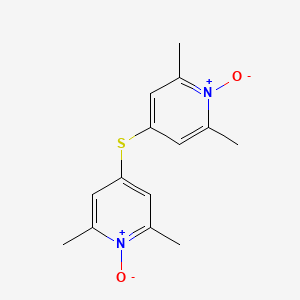
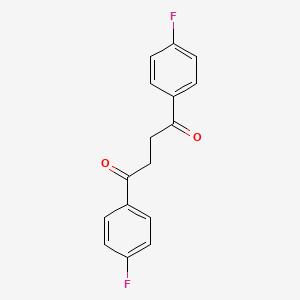
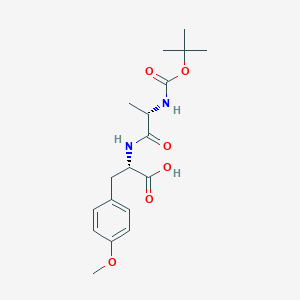
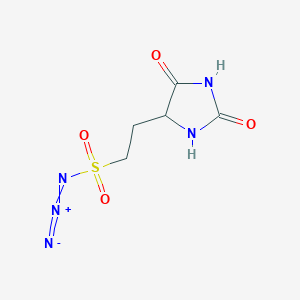
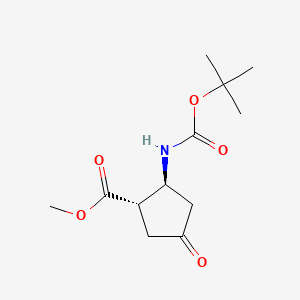
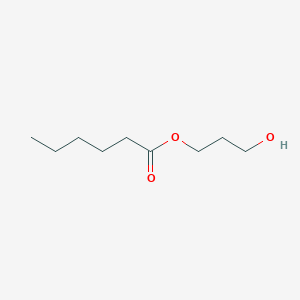
![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B14013640.png)
![6-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14013646.png)
![Methyl 1-[(4-methylbenzenesulfonyl)oxy]-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B14013656.png)
